molecular formula C20H11F3N4OS2 B290019 5-(4-methylphenyl)-11-thiophen-2-yl-13-(trifluoromethyl)-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one

5-(4-methylphenyl)-11-thiophen-2-yl-13-(trifluoromethyl)-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one

Cat. No.: B290019
M. Wt: 444.5 g/mol
InChI Key: WUOVEFRHYPQTLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-methylphenyl)-7-(2-thienyl)-9-(trifluoromethyl)pyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one is a complex organic compound featuring a unique combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylphenyl)-7-(2-thienyl)-9-(trifluoromethyl)pyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 4-methylphenyl and 2-thienyl derivatives, followed by their coupling with pyrido-thieno-triazinone precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

3-(4-methylphenyl)-7-(2-thienyl)-9-(trifluoromethyl)pyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives with altered functional groups .

Mechanism of Action

The mechanism of action of 3-(4-methylphenyl)-7-(2-thienyl)-9-(trifluoromethyl)pyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and enzymes. The compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-methylphenyl)-7-(2-thienyl)-9-(trifluoromethyl)pyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one is unique due to its combination of aromatic and heterocyclic structures, along with the presence of a trifluoromethyl group. This combination imparts distinct chemical properties, such as enhanced stability, lipophilicity, and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C20H11F3N4OS2

Molecular Weight

444.5 g/mol

IUPAC Name

5-(4-methylphenyl)-11-thiophen-2-yl-13-(trifluoromethyl)-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one

InChI

InChI=1S/C20H11F3N4OS2/c1-10-4-6-11(7-5-10)27-19(28)17-16(25-26-27)15-12(20(21,22)23)9-13(24-18(15)30-17)14-3-2-8-29-14/h2-9H,1H3

InChI Key

WUOVEFRHYPQTLO-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C4=C(S3)N=C(C=C4C(F)(F)F)C5=CC=CS5)N=N2

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C4=C(S3)N=C(C=C4C(F)(F)F)C5=CC=CS5)N=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.